Cas no 30720-25-3 (ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
- Ethyl 4-chloro-1-ethyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
- ethyl 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate
- ETHYL-4-CHLORO-1-ETHYL-1H-PYRAZOLE [3,4]PYRIDINE-5-CARBOXYLATE
- 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-chloro-1-ethyl-, ethyl ester
- Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- CS-0049469
- A876106
- AMY35250
- 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester
- EN300-7418881
- ethyl 4-chloro-1-ethyl-1H-pyrazolo [3,4-b]pyridine-5-carboxylate
- RCQMGWFLFNPCJC-UHFFFAOYSA-N
- DTXSID10440817
- PB14444
- SCHEMBL582528
- ethyl 4-chloro-1-ethylpyrazolo[4,5-e]pyridine-5-carboxylate
- 30720-25-3
- SY098782
- AS-37783
- 1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-chloro-1-ethyl-,ethyl ester
- ethyl4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- ethyl-4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- AKOS015961694
- MFCD06656752
- Ethyl 4-chloro-1-ethyl-pyrazolo[3,4-b]pyridine-5-carboxylate
- AC-14638
- ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
- MDL: MFCD06656752
- Inchi: 1S/C11H12ClN3O2/c1-3-15-10-7(6-14-15)9(12)8(5-13-10)11(16)17-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: RCQMGWFLFNPCJC-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=CN=C2C=1C=NN2CC
Computed Properties
- Exact Mass: 253.06196
- Monoisotopic Mass: 253.0618043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.377
- Boiling Point: 348.51°C at 760 mmHg
- Flash Point: 164.573°C
- Refractive Index: 1.619
- PSA: 57.01
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103831-1g |
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
30720-25-3 | 95%+ | 1g |
$255 | 2022-09-01 | |
| Chemenu | CM103831-5g |
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
30720-25-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM103831-10g |
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
30720-25-3 | 95%+ | 10g |
$*** | 2023-03-30 | |
| TRC | E941280-100mg |
Ethyl 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
30720-25-3 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | E941280-500mg |
Ethyl 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
30720-25-3 | 500mg |
$ 230.00 | 2022-06-02 | ||
| TRC | E941280-1g |
Ethyl 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
30720-25-3 | 1g |
$ 365.00 | 2022-06-02 | ||
| Matrix Scientific | 122990-1g |
Ethyl 4-chloro-1-ethyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate, 95+% |
30720-25-3 | 95+% | 1g |
$644.00 | 2023-09-07 | |
| abcr | AB307187-1 g |
Ethyl 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate, 95%; . |
30720-25-3 | 95% | 1g |
€240.20 | 2023-04-26 | |
| abcr | AB307187-5 g |
Ethyl 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate, 95%; . |
30720-25-3 | 95% | 5g |
€636.30 | 2023-04-26 | |
| abcr | AB307187-10 g |
Ethyl 4-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate, 95%; . |
30720-25-3 | 95% | 10g |
€1032.40 | 2023-04-26 |
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Suppliers
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Related Literature
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Additional information on ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 30720-25-3): An Overview of Its Structure, Synthesis, and Applications
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 30720-25-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structure, synthesis, and recent research developments surrounding this compound.
Structure and Properties
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is characterized by its unique molecular structure, which consists of a pyrazolopyridine core with specific substituents. The presence of a chlorine atom at the 4-position and an ethyl group at the 1-position, along with the ester functionality at the 5-position, contributes to its distinct chemical properties. These features make it an attractive candidate for various chemical reactions and biological studies.
The compound has a molecular formula of C13H13ClN4O2 and a molecular weight of approximately 288.72 g/mol. It is typically obtained as a white crystalline solid with a melting point ranging from 98 to 100°C. The solubility of ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in common organic solvents such as ethanol and dichloromethane makes it suitable for various synthetic transformations.
Synthesis and Preparation
The synthesis of ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been extensively studied in the literature. One of the most common methods involves the reaction of 4-chloroquinazoline with ethyl acetoacetate in the presence of a base such as sodium hydride. This reaction typically proceeds via a condensation step followed by cyclization to form the desired pyrazolopyridine framework.
A more recent approach involves the use of transition-metal-catalyzed cross-coupling reactions to introduce the ethyl group at the 1-position. For instance, palladium-catalyzed coupling reactions have been successfully employed to synthesize this compound with high yields and excellent selectivity. These methods not only improve the efficiency of the synthesis but also offer greater flexibility in terms of functional group tolerance.
Biological Activity and Applications
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promising biological activity in several areas, making it a valuable intermediate in drug discovery and development. One of its key applications is in the field of oncology, where it has been investigated for its potential as an anticancer agent.
Recent studies have demonstrated that derivatives of ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibit potent antiproliferative effects against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell cycle progression by targeting specific signaling pathways involved in cancer growth and survival. For example, one study published in the Journal of Medicinal Chemistry reported that a series of substituted pyrazolopyridines effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Beyond oncology, ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has also been explored for its potential as an anti-inflammatory agent. Research has shown that certain derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes them attractive candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Current Research Trends
The ongoing research on ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is focused on optimizing its pharmacological properties through structural modifications. Scientists are exploring various substituents at different positions on the pyrazolopyridine core to enhance its potency, selectivity, and bioavailability.
In addition to medicinal applications, there is growing interest in using this compound as a building block for more complex molecules with diverse functionalities. For instance, researchers are investigating its potential as a ligand in coordination chemistry or as a precursor for polymer synthesis.
Conclusion
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 30720-25-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure and versatile chemical properties make it an attractive candidate for further exploration in various fields. As research continues to advance, it is likely that new applications and derivatives will emerge, further expanding its utility in medicinal chemistry and beyond.
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